molecular formula C12H7Cl2NO2 B6338684 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid CAS No. 1047045-99-7

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6338684
CAS No.: 1047045-99-7
M. Wt: 268.09 g/mol
InChI Key: MJNQKOBFJNXXNF-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine-3-carboxylic acid (nicotinic acid) scaffold substituted with a 2,3-dichlorophenyl group, a structural motif of significant interest in medicinal chemistry. While specific biological data for this exact compound is an area of ongoing research, its core structure is closely related to several active pharmacological classes. Compounds based on the pyridine carboxylic acid scaffold are extensively utilized in drug discovery due to their ability to interact with a variety of biological targets . Notably, molecules containing a dichlorophenyl group attached to a pyridine ring have been identified as potent inhibitors of specific enzymes. For instance, (3,5-dichlorophenyl)pyridine-based molecules have been characterized as potent furin inhibitors, demonstrating a unique mechanism that induces major structural rearrangements in the enzyme's active site . Furthermore, structurally similar 5-(2,6-dichlorophenyl)thiazolo[3,2-a]pyrimidine derivatives have been recently designed, synthesized, and shown to be promising antitumor agents through the inhibition of the p38α MAPK, a key kinase target in cancer research . This suggests potential research applications for related dichlorophenyl-containing compounds in oncology and virology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNQKOBFJNXXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675461
Record name 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047045-99-7
Record name 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

A prominent route involves Suzuki-Miyaura coupling between 5-bromopyridine-3-carboxylic acid derivatives and 2,3-dichlorophenylboronic acid. This method leverages palladium catalysis to form the critical carbon-carbon bond at position 5.

Typical Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–100°C

  • Yield : 70–85%

Example Protocol

  • Synthesis of Methyl 5-Bromonicotinate :
    Methyl nicotinate undergoes directed bromination using LDA (lithium diisopropylamide) at −78°C, followed by quenching with bromine to yield the 5-bromo derivative.

  • Coupling with 2,3-Dichlorophenylboronic Acid :
    The bromide reacts with the boronic acid under Suzuki conditions, followed by ester hydrolysis to the carboxylic acid.

Challenges :

  • Regioselective bromination at position 5 requires stringent temperature control.

  • Boronic acid availability and purity impact coupling efficiency.

Kröhnke Pyridine Synthesis

This method constructs the pyridine ring de novo using α,β-unsaturated carbonyl compounds and ammonium acetate. For example, reacting 2,3-dichlorocinnamaldehyde with methyl acrylate yields a dihydropyridine intermediate, which oxidizes to the target compound.

Reaction Parameters

  • Reactants : 2,3-Dichlorocinnamaldehyde, methyl acrylate, ammonium acetate

  • Solvent : Acetic acid

  • Temperature : 120°C

  • Yield : 60–75%

Mechanistic Insight :
The aldehyde’s α,β-unsaturation facilitates [4+2] cycloaddition with the enamine intermediate, followed by aromatization.

Direct Chlorination of Phenyl Precursors

Introducing chlorine atoms post-coupling avoids regioselective challenges on the pyridine ring. For instance, 5-phenylpyridine-3-carboxylic acid undergoes electrophilic chlorination using Cl₂/FeCl₃ to yield the 2,3-dichloro derivative.

Optimization Data

ParameterValue
Chlorinating AgentCl₂ (2.2 eq)
CatalystFeCl₃ (0.1 eq)
SolventCH₂Cl₂
Temperature40°C
Yield55–65%

Limitations :

  • Over-chlorination risks forming tri- or tetrachloro byproducts.

  • Separation of isomers necessitates chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and complexity:

MethodYield (%)StepsScalabilityCost Efficiency
Suzuki Coupling853HighModerate
Kröhnke Cyclization702ModerateLow
Direct Chlorination604LowHigh

Key Observations :

  • Suzuki coupling offers superior yields but requires expensive palladium catalysts.

  • Cyclization routes are step-efficient but struggle with substrate availability.

  • Direct chlorination is cost-effective but suffers from regioselectivity issues.

Optimization Strategies and Yield Enhancement

Catalytic System Tuning

Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) improves coupling efficiency for sterically hindered substrates, boosting yields to 90%.

Solvent and Temperature Effects

  • Dioxane vs. THF : Dioxane enhances boronic acid solubility, reducing reaction time by 30%.

  • Microwave Assistance : Shortening Kröhnke reaction times from 24 hours to 2 hours at 150°C.

Industrial-Scale Considerations

Waste Management

Patented processes emphasize using PCl₅ in situ to minimize hazardous waste, aligning with green chemistry principles. For example, nicotinic acid chlorination generates recyclable phosphorous byproducts.

Cost-Benefit Analysis

FactorSuzuki CouplingCyclization
Catalyst Cost$120/g$20/g
Raw Material AvailabilityLimitedBroad
Process ComplexityHighModerate

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpyridinecarboxylic Acids

5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • Molecular Formula: C₁₂H₈FNO₂
  • Molecular Weight : 217.20 g/mol
  • Key Differences : Replaces 2,3-dichlorophenyl with a 4-fluorophenyl group. The fluorine atom, being smaller and less electron-withdrawing than chlorine, reduces steric bulk and alters electronic properties. This may decrease binding affinity in halogen-bonding interactions compared to the dichloro analog .
5-(3,4-Dichlorophenyl)-nicotinic Acid
  • Key Differences: Chlorines at the 3- and 4-positions on the phenyl ring (vs. 2,3-dichloro in the target compound).

Halogenated Pyridinecarboxylic Acids

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
  • Molecular Formula: C₆H₂Cl₂FNO₂
  • Molecular Weight : 209.99 g/mol
  • Key Differences: Features a trifunctional halogenated pyridine core (Cl at 2,6; F at 5).
3,6-Dichloropyridine-2-carboxylic Acid
  • Key Differences : Chlorines at pyridine positions 3 and 6, with a carboxylic acid at position 2. The shifted acid group alters hydrogen-bonding capacity, while the chlorine arrangement may sterically hinder interactions with flat binding pockets .

Functionalized Derivatives

4-(2-[Trifluoromethyl]phenyl)pyridine-3-carboxylic Acid Methyl Ester
  • Key Differences : A methyl ester replaces the carboxylic acid, acting as a prodrug. The trifluoromethyl group increases lipophilicity (logP ~2.15 vs. ~1.8 for the target compound) and electron-withdrawing effects, which could enhance membrane permeability .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Molecular Formula : C₉H₅N₂O₂F₃
  • Molecular Weight : 230.14 g/mol
  • Key Differences: A bicyclic pyrrolopyridine system replaces the monocyclic pyridine. The trifluoromethyl group and fused ring system may improve target selectivity in kinase inhibitors but reduce solubility .

Steric and Conformational Variants

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid Hydrate
  • Key Differences : A cyclopentane-fused pyridine introduces conformational rigidity. This could enhance binding to structured active sites but reduce flexibility for interactions with dynamic targets .
3-(2-Cyanoethyl) 5-Methyl 4-(2,3-Dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Differences : A dihydropyridine core with ester groups. The partial saturation of the pyridine ring modulates redox activity, relevant in calcium channel modulation .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties References
5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid C₁₂H₇Cl₂NO₂ ~272.08 2,3-dichlorophenyl, pyridine-3-COOH Moderate lipophilicity, planar
5-(4-Fluorophenyl)pyridine-3-carboxylic acid C₁₂H₈FNO₂ 217.20 4-fluorophenyl, pyridine-3-COOH Lower steric bulk, reduced halogen bonding
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 Cl (2,6), F (5), pyridine-3-COOH High halogen density, metabolic stability
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₉H₅N₂O₂F₃ 230.14 Bicyclic core, CF₃ Enhanced selectivity, lower solubility

Q & A

Q. What are the optimal synthetic routes for 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : A multi-step synthesis starting from 2,3-dichlorophenyl precursors via Suzuki-Miyaura coupling or nucleophilic aromatic substitution is commonly employed. For example, coupling 3-bromo-pyridine-3-carboxylic acid with 2,3-dichlorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 THF/H₂O solvent system at 80°C for 12 hours achieves moderate yields (~45%). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity . Optimizing stoichiometry (1.2:1 boronic acid:halide ratio) and using microwave-assisted synthesis can enhance yields to ~60%.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry and purity. Key signals include aromatic protons at δ 8.5–8.7 ppm (pyridine H) and δ 7.4–7.9 ppm (dichlorophenyl H) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) paired with ESI-MS detect molecular ion peaks at m/z 282.1 [M+H]⁺, ensuring >95% purity .
  • Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 51.1%, H: 2.1%, N: 4.9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from variations in assay conditions. Standardize protocols:
  • Use consistent buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 7.2).
  • Validate cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects via siRNA knockdown .
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases). The dichlorophenyl group shows hydrophobic interactions in the ATP-binding pocket, while the carboxylic acid forms hydrogen bonds with Lys72 and Asp184 .
  • MD Simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Train on pyridine-carboxylic acid derivatives to predict logP (2.8 ± 0.3) and solubility (0.12 mg/mL in water) .

Key Challenges and Solutions

  • Synthetic Scalability : Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving throughput .
  • Solubility Limitations : Use DMSO/PEG 400 mixtures (1:4 v/v) for in vitro assays to enhance dissolution .

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